molecular formula C21H27N7O2 B2878765 4-(6-(4-(2-甲氧基苯基)哌嗪-1-基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉 CAS No. 897758-50-8

4-(6-(4-(2-甲氧基苯基)哌嗪-1-基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉

货号 B2878765
CAS 编号: 897758-50-8
分子量: 409.494
InChI 键: WFIQWUQTNIEMJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

科学研究应用

合成和生物活性

  1. 新型杂环化合物的合成:一项研究探索了源自维斯那金和凯林酮的新型杂环化合物的合成,展示了创建抗炎和镇痛剂的潜力。这些化合物表现出显着的 COX-2 抑制活性,表明它们在炎症性疾病的药物开发中的效用 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  2. 三唑衍生物的抗菌活性:另一项研究专注于合成三唑衍生物,包括以吗啉或甲基哌嗪为组分的化合物。这些化合物被筛选出抗菌活性,突出了开发新型抗菌剂的潜力 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

  3. 抗惊厥剂的开发:探索了一种名为“Epimidin”的新型抗惊厥药物候选物,表明结构修饰在增强治疗功效中的重要性。该研究强调了 HPLC 方法在新型药剂的开发和验证中的重要性 (Severina 等人,2021).

  4. 针对癌症的抗增殖活性:合成并评估了新衍生物对人癌细胞系的抗增殖活性,证明了对更有效的癌症治疗的持续探索。具有特定结构特征的化合物显示出作为抗癌剂的潜力,表明化学合成在药物发现中的关键作用 (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).

方法学进展

  1. 高效液相色谱 (HPLC) 方法开发:关于开发和验证 HPLC 方法以确定新型抗惊厥剂中相关物质的研究展示了分析化学和药学科学的交叉。这对于确保新药候选物的纯度和功效至关重要 (Severina 等人,2021).

作用机制

Target of Action

The primary target of this compound, also known as F2031-1084, is the KRAS G12C-GDP . KRAS mutations are the predominant oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

F2031-1084 is a highly potent and specific KRAS G12C-GDP macrocyclic inhibitor . It interacts with its target by binding to the GDP-loaded form of G12C mutant KRAS . This covalent modification provides a strategy for targeting mutant-specific KRAS .

Biochemical Pathways

The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.

Pharmacokinetics

The compound exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, off-target, and tolerability profile . It has once-daily (QD) oral dosing potential with a projected clinical dose that compares favorably to approved competitors . The significantly lower dose projection along with superior off-target profile puts F2031-1084 in a position to differentiate in the clinic regarding dose/pill burden, potential for drug-drug interactions (DDIs), and/or risks associated with drug-induced liver injury (DILI) in a combination setting .

Result of Action

The molecular and cellular effects of F2031-1084’s action are seen in its ability to inhibit the activity of the KRAS G12C-GDP, thereby potentially halting the uncontrolled cell growth seen in various cancers . This can lead to a decrease in tumor size and potentially halt the progression of the disease.

属性

IUPAC Name

4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIQWUQTNIEMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。